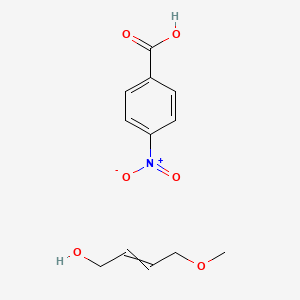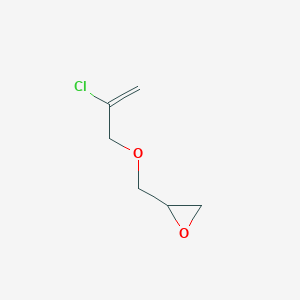
2-(2-Chloroprop-2-enoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-enoxymethyl)oxirane typically involves the reaction of allyl chloride with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction mechanism involves the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-enoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and carbonyl compounds.
Reduction: Alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloroprop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-(2-Chloroprop-2-enoxymethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Allyl glycidyl ether: Similar in structure but with an allyl group instead of a chloropropenyl group.
Epichlorohydrin: Contains a chloromethyl group instead of a chloropropenyl group.
Glycidyl ethers: A broad class of compounds with varying substituents on the oxirane ring.
Uniqueness
2-(2-Chloroprop-2-enoxymethyl)oxirane is unique due to the presence of both an epoxide ring and a chloropropenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate for the synthesis of a wide range of chemical products.
Properties
CAS No. |
59778-10-8 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H9ClO2/c1-5(7)2-8-3-6-4-9-6/h6H,1-4H2 |
InChI Key |
NNOVSMDASPKCQK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC1CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


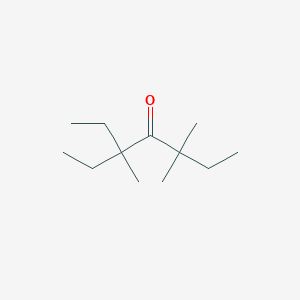
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
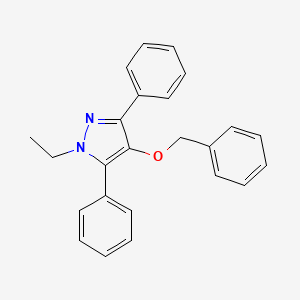

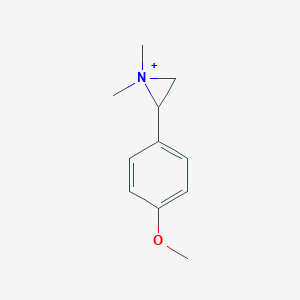




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)


